molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

Katalognummer: B562903
CAS-Nummer: 1189866-35-0
Molekulargewicht: 303.453
InChI-Schlüssel: JLOAJISUHPIQOX-PMCMNDOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a labeled metabolite of Quetiapine, an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This compound is specifically designed for use in scientific research, particularly in the study of Quetiapine’s pharmacokinetics and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves multiple steps, starting from QuetiapineThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Wissenschaftliche Forschungsanwendungen

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 involves its interaction with specific neurotransmitter receptors in the brain. It inhibits the binding of neurotransmitters such as serotonin and dopamine to their receptors, leading to increased levels of these neurotransmitters. This mechanism is believed to contribute to the therapeutic effects of Quetiapine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other labeled metabolites of Quetiapine, such as:

Uniqueness

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in research, enabling more accurate and detailed insights into the metabolism and effects of Quetiapine .

Biologische Aktivität

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8, also known as 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride, is a deuterated metabolite of Quetiapine, an atypical antipsychotic medication. This compound is significant in pharmacological research due to its role in understanding the metabolism and therapeutic effects of Quetiapine, primarily used for treating schizophrenia and bipolar disorder.

Molecular Characteristics

  • Molecular Formula : C₁₇H₉D₈N₃OS·2HCl
  • Molecular Weight : 392.37 g/mol
  • Structure : The compound features hydroxyl groups that facilitate hydrogen bonding, influencing its solubility and reactivity.

This compound exhibits biological activity similar to its parent compound, Quetiapine. It primarily acts as an antagonist at serotonin (5-HT) and dopamine (D2) receptors. The presence of deuterium allows for enhanced tracking of its metabolic pathways in biological systems, which is crucial for pharmacokinetic studies.

Pharmacological Profile

Research indicates that this compound retains significant binding affinity for various neurotransmitter receptors, which contributes to its therapeutic effects:

Receptor TypeBinding AffinityTherapeutic Implication
Dopamine D1ModerateAntipsychotic effects
Dopamine D2HighMood stabilization
Serotonin 5-HT1AModerateAnxiolytic effects

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. Key findings from animal studies include:

  • Cmax (Maximum Concentration) : 1323 ± 343 μg/L when combined with probenecid, compared to 392 ± 209 μg/L for Quetiapine alone (P = 0.004).
  • AUC (Area Under Curve) : Significant differences were noted between groups (P = 0.04).
  • Clearance Rate : Reduced clearance (CL/F) from 27 ± 11 to 16 ± 3 L/h/kg when probenecid was administered (P = 0.005).

These results suggest that the glucuronidation pathway may play a critical role in the metabolism of Quetiapine and its metabolites, including this compound.

Case Studies and Research Findings

  • Study on Drug Interactions :
    • A study demonstrated that co-administration with probenecid significantly increased plasma levels of Quetiapine, indicating potential drug-drug interactions that could enhance the therapeutic effects or toxicity of the drug in certain patient populations.
  • Metabolic Pathway Analysis :
    • Research has shown that this compound undergoes similar metabolic pathways as other Quetiapine metabolites, primarily through glucuronidation by UGT enzymes. This understanding is crucial for predicting patient responses based on genetic variations affecting these enzymes.
  • Therapeutic Efficacy :
    • Clinical observations suggest that compounds like this compound may provide effective management of psychotic symptoms while minimizing side effects compared to traditional antipsychotics.

Eigenschaften

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOAJISUHPIQOX-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.